molecular formula C6H12F3NO B3221790 Ethyl-(3-trifluoromethoxy-propyl)-amine CAS No. 1208078-98-1

Ethyl-(3-trifluoromethoxy-propyl)-amine

Cat. No. B3221790
CAS RN: 1208078-98-1
M. Wt: 171.16 g/mol
InChI Key: QNLCEGJAIRCOHN-UHFFFAOYSA-N
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Description

Ethyl-(3-trifluoromethoxy-propyl)-amine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a tertiary amine that is often used as a reagent in organic chemistry reactions. In recent years, TFP has been studied extensively for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl-(3-trifluoromethoxy-propyl)-amine is not well understood. However, it is believed that Ethyl-(3-trifluoromethoxy-propyl)-amine may act as a nucleophile in certain chemical reactions. Additionally, Ethyl-(3-trifluoromethoxy-propyl)-amine has been shown to have a high affinity for certain biological targets, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Ethyl-(3-trifluoromethoxy-propyl)-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl-(3-trifluoromethoxy-propyl)-amine can inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects. Additionally, Ethyl-(3-trifluoromethoxy-propyl)-amine has been shown to have a high affinity for certain receptors in the brain, which may contribute to its potential use as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl-(3-trifluoromethoxy-propyl)-amine in lab experiments is its high purity and stability. Ethyl-(3-trifluoromethoxy-propyl)-amine is also relatively easy to synthesize, which makes it a cost-effective reagent for organic chemistry reactions. However, one limitation of using Ethyl-(3-trifluoromethoxy-propyl)-amine in lab experiments is its potential toxicity. Ethyl-(3-trifluoromethoxy-propyl)-amine should be handled with care, and appropriate safety measures should be taken when working with this compound.

Future Directions

There are many potential future directions for research involving Ethyl-(3-trifluoromethoxy-propyl)-amine. One area of research that has received significant attention is the development of new drugs for the treatment of neurological disorders. Ethyl-(3-trifluoromethoxy-propyl)-amine has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, Ethyl-(3-trifluoromethoxy-propyl)-amine may have potential applications in the field of cancer research, as it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Further research is needed to fully understand the potential applications of Ethyl-(3-trifluoromethoxy-propyl)-amine in these and other areas of research.

Scientific Research Applications

Ethyl-(3-trifluoromethoxy-propyl)-amine has been studied extensively for its potential applications in medicinal chemistry. One area of research that has received significant attention is the development of new drugs for the treatment of various diseases. Ethyl-(3-trifluoromethoxy-propyl)-amine has been shown to have potential as a building block for the synthesis of new drugs that target specific disease pathways.

properties

IUPAC Name

N-ethyl-3-(trifluoromethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-2-10-4-3-5-11-6(7,8)9/h10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLCEGJAIRCOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCOC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265919
Record name N-Ethyl-3-(trifluoromethoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208078-98-1
Record name N-Ethyl-3-(trifluoromethoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208078-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-(trifluoromethoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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